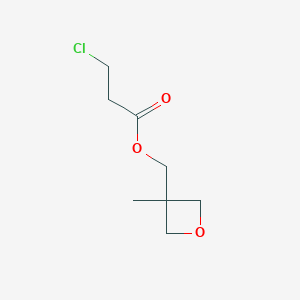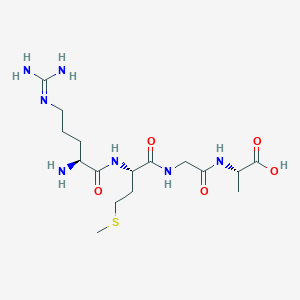![molecular formula C21H20F6O B14217272 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- CAS No. 824984-66-9](/img/structure/B14217272.png)
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- is a complex organic compound with a unique structure that includes two trifluoromethylphenyl groups attached to a central pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method involves the alkylation of 2,4-dimethyl-3-pentanone with 4-(trifluoromethyl)benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-pentanone: A simpler ketone with similar structural features but without the trifluoromethyl groups.
4,4-Dimethyl-2-pentanone: Another ketone with a different substitution pattern.
3,3-Dimethyl-2-butanone: A structurally related compound with different alkyl groups.
Uniqueness
The presence of two trifluoromethylphenyl groups in 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- makes it unique compared to other similar compounds. These groups impart distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, which are not observed in simpler ketones.
Properties
CAS No. |
824984-66-9 |
|---|---|
Molecular Formula |
C21H20F6O |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]pentan-3-one |
InChI |
InChI=1S/C21H20F6O/c1-18(2,13-5-9-15(10-6-13)20(22,23)24)17(28)19(3,4)14-7-11-16(12-8-14)21(25,26)27/h5-12H,1-4H3 |
InChI Key |
VAYYHZHQXZJPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)C(C)(C)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



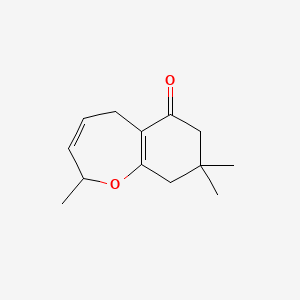
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)
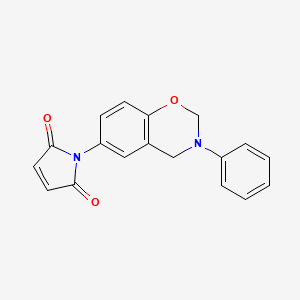
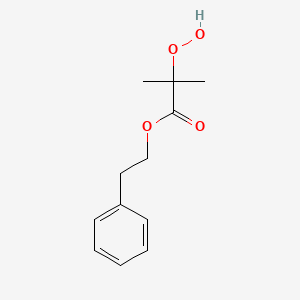
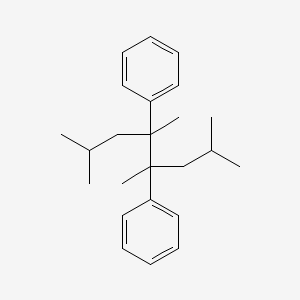
![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
